1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate
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Overview
Description
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a chemical compound with the molecular formula C9H16ClNO4. It is commonly used as a building block in organic synthesis, particularly in peptide chemistry. This compound serves as a protected form of glycine, the simplest amino acid, allowing for controlled incorporation of glycine into peptide chains .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glycine, an amino acid, and is used in the synthesis of dipeptides .
Mode of Action
The compound acts as a starting material in dipeptide synthesis . It interacts with its targets through a distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation in the Boc-AAILs without the addition of a base . This results in the formation of dipeptides in satisfactory yields .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . Specifically, it is used in the formation of dipeptides, which are compounds consisting of two amino acids linked by a single peptide bond .
Result of Action
The primary result of the action of 1-Chloroethyl (tert-butoxycarbonyl)glycinate is the formation of dipeptides . Dipeptides play crucial roles in various biological functions, including cell signaling and metabolism.
Action Environment
The action of 1-Chloroethyl (tert-butoxycarbonyl)glycinate can be influenced by environmental factors such as temperature and the presence of other compounds . For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected glycine. This intermediate is then reacted with 1-chloroethanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane.
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is the free amine, which can be further used in peptide synthesis.
Scientific Research Applications
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be compared with other similar compounds, such as:
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}propionate: Similar in structure but with a propionate group instead of an acetate group.
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}butyrate: Similar in structure but with a butyrate group instead of an acetate group.
Uniqueness: The uniqueness of this compound lies in its specific use as a protected glycine derivative, allowing for controlled incorporation of glycine into peptide chains. This makes it particularly valuable in peptide synthesis and related applications .
Properties
IUPAC Name |
1-chloroethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-6(10)14-7(12)5-11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWODCMSWMQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)CNC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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